乙二醇二苯甲酸酯

描述

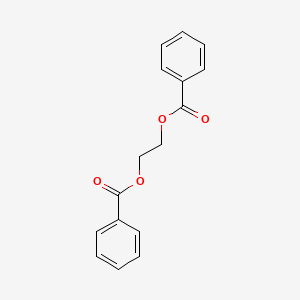

Ethylene dibenzoate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.

The exact mass of the compound Ethylene dibenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61739. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylene dibenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene dibenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碳黑复合传感器增塑剂

乙二醇二苯甲酸酯 (DEGDB) 可用作碳黑复合材料传感器制造中的增塑剂。 这些传感器用于检测电子噪声系统,这在各种电子应用中至关重要 .

锂离子电池电解质

DEGDB 可与聚(乙烯氟化物)和聚砜基复合材料混合,制备适用于锂离子电池的电解质。 由于技术领域对高效耐用电池的需求不断增长,该应用具有重要意义 .

无毒邻苯二甲酸酯替代品

乙二醇二苯甲酸酯具有无毒性和低挥发性,是传统邻苯二甲酸酯增塑剂的理想替代品。 这在需要提高安全性的各种聚合物配方中尤其重要 .

工业过程中的化学中间体

乙二醇二苯甲酸酯由于其独特的性质,在众多工业过程中用作重要的化学中间体,包括能源、塑料、汽车和化学品行业 .

直接醇类燃料电池

研究人员已经研究了乙二醇衍生物(如 DEGDB)在钯基电催化剂上的直接醇类燃料电池中的应用 .

生物质转化为运输燃料的合成

作用机制

Target of Action

It’s known that this compound is widely used as a plasticizer , suggesting that it interacts with polymer chains in plastics to increase their flexibility.

Mode of Action

As a plasticizer, it likely works by embedding itself between the chains of polymers, increasing the distance between them, and thereby enhancing their flexibility .

Biochemical Pathways

It’s known that ethylene glycol, a related compound, can be metabolized by various microbes . This suggests that Ethylene glycol dibenzoate might also be metabolized in similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a viscous liquid at room temperature with a density of 1175 g/mL . It has a low water solubility of 2.3 mg/L at 20°C , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylene glycol dibenzoate. For instance, its low water solubility could limit its action in aqueous environments . Moreover, it’s known that ethylene glycol, a related compound, can be degraded in the environment under certain conditions .

生物活性

Ethylene dibenzoate (EDB) is a compound that has garnered attention for its biological activity, particularly in the context of biodegradation and enzymatic interactions. This article explores the biological activity of EDB, including its metabolic pathways, enzymatic hydrolysis, and potential applications in biocatalysis.

Overview of Ethylene Dibenzoate

Ethylene dibenzoate is an ester formed from ethylene glycol and benzoic acid. It is primarily used as a plasticizer in various polymer formulations due to its favorable properties, such as flexibility and thermal stability. However, its environmental impact and biodegradability have prompted research into its biological activity.

Biodegradation Studies

Research has demonstrated that EDB can be biodegraded by specific microorganisms. For instance, studies involving Rhodotorula rubra showed that EDB was metabolized through hydrolysis, leading to the accumulation of benzoic acid as a primary metabolite. The degradation pathway typically involves the hydrolysis of one ester bond followed by further degradation of the resulting monoester.

Key Findings on Biodegradation

- Microbial Strain : Rhodotorula rubra effectively degrades EDB in the presence of co-substrates like hexadecane.

- Metabolites : Significant accumulation of diethylene glycol monobenzoate and benzoic acid was observed during degradation experiments.

- Mechanism : The initial hydrolysis of one ester bond is the rate-limiting step, with subsequent degradation occurring more rapidly for the monoester products .

Enzymatic Activity

The enzymatic hydrolysis of EDB has been investigated to understand its potential for biocatalysis. An esterase produced by Aspergillus nomius was shown to hydrolyze EDB effectively, indicating its utility in biotechnological applications.

Enzyme Characteristics

- Optimum Conditions : The esterase exhibited optimal activity at pH 6.5–7.0 and 50°C.

- Substrate Specificity : It demonstrated comparable activities for various benzoate esters, with EDB being a suitable substrate .

- Kinetic Parameters : The enzyme showed a significantly higher affinity for substrates with longer carbon chains, highlighting its potential in industrial applications .

Case Studies

Several case studies have illustrated the practical implications of EDB's biological activity:

-

Biodegradation in Wastewater Treatment :

- In controlled experiments, EDB was introduced into wastewater systems containing microbial consortia. The results indicated a reduction in EDB concentration over time, with benzoic acid being a major byproduct.

- The study concluded that specific microbial communities could be harnessed for effective bioremediation strategies involving EDB.

- Application in Biocatalysis :

Data Tables

| Parameter | Value |

|---|---|

| Optimal pH | 6.5 – 7.0 |

| Optimal Temperature | 50°C |

| Major Metabolite | Benzoic Acid |

| Microbial Strain | Rhodotorula rubra |

| Hydrolysis Rate | Significant |

属性

IUPAC Name |

2-benzoyloxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQLDNQZFOAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-86-8 | |

| Record name | Polyethylene glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60877972 | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-49-5 | |

| Record name | Glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, DIBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。